An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate
An In-depth Technical Guide to Methyl 2-methyl-6-(trifluoromethyl)nicotinate
CAS Number: 205582-88-3
This technical guide provides a comprehensive overview of Methyl 2-methyl-6-(trifluoromethyl)nicotinate, a key building block in modern medicinal and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, safe handling, and applications.
Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold
Methyl 2-methyl-6-(trifluoromethyl)nicotinate belongs to the class of trifluoromethylated pyridine derivatives, a structural motif of immense interest in drug discovery and development. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically influences the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the pyridine nitrogen, all of which are critical parameters in the design of bioactive molecules. This guide will delve into the specifics of the title compound, a versatile intermediate for the synthesis of more complex chemical entities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of Methyl 2-methyl-6-(trifluoromethyl)nicotinate is fundamental for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 205582-88-3 | [1] |
| Molecular Formula | C9H8F3NO2 | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| Appearance | Off-white to white solid | Inferred from related compounds |
| Boiling Point | 209.0 ± 40.0 °C (Predicted) | |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.78 ± 0.22 (Predicted) | [1] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
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Methyl Protons (C2-CH₃): A singlet in the aliphatic region.
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Methyl Ester Protons (COOCH₃): A singlet in the region of 3.5-4.0 ppm.
Expected ¹³C NMR Spectral Features:
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Signals corresponding to the carbon atoms of the pyridine ring, the trifluoromethyl group, the C2-methyl group, and the methyl ester (carbonyl and methoxy carbons).
Expected Mass Spectrometry:
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The molecular ion peak (M+) would be observed at m/z 219.05.
Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate
The synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate is most logically achieved through the esterification of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid. This precursor acid can be synthesized via several routes reported for related trifluoromethylnicotinic acids.[4]
Proposed Synthesis Pathway
The following diagram illustrates a plausible and efficient two-step synthesis pathway starting from a commercially available chlorinated precursor.
Caption: Proposed two-step synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate.
Detailed Experimental Protocol (Inferred)
The following protocol is based on established chemical principles and published procedures for similar transformations.[4][5]
Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid
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To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol, add triethylamine.
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Carefully add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by an appropriate workup, which may involve acidification to precipitate the carboxylic acid, followed by filtration and drying.
Step 2: Synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate (Esterification)
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Suspend 2-methyl-6-(trifluoromethyl)nicotinic acid in an excess of methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Applications in Research and Development
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethylated pyridine core is a privileged scaffold in many biologically active compounds.
Role in Drug Discovery
The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to its lipophilic nature. While specific drugs derived directly from Methyl 2-methyl-6-(trifluoromethyl)nicotinate are not prominently in the public domain, its structural motifs are present in a variety of therapeutic agents. Related trifluoromethylnicotinic acid derivatives are key intermediates in the synthesis of compounds with potential applications as calcium channel inhibitors and for the treatment of leukemia.[4]
The following workflow illustrates the central role of this building block in a typical drug discovery pipeline.
Caption: Role of Methyl 2-methyl-6-(trifluoromethyl)nicotinate in a drug discovery workflow.
Agrochemical Applications
Trifluoromethylated pyridines are also crucial components in many modern agrochemicals, including herbicides and insecticides. The trifluoromethyl group often imparts enhanced efficacy and favorable environmental properties to these molecules. For instance, related compounds are used in the synthesis of highly effective herbicides.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-methyl-6-(trifluoromethyl)nicotinate. While a specific safety data sheet (SDS) for this compound is not widely available, information from closely related trifluoromethylated pyridine derivatives can be used as a guide.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
Methyl 2-methyl-6-(trifluoromethyl)nicotinate is a valuable and versatile building block for chemical synthesis. Its unique combination of a trifluoromethyl group and a pyridine scaffold makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a plausible synthesis pathway with a detailed experimental protocol, its key applications, and essential safety information to aid researchers in their scientific endeavors.
References
- Google Patents. US5980882A - Drug-resin complexes stabilized by chelating agents.
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PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid. Available at: [Link]
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PubChem. Methyl 2-methyl-6-(trifluoromethyl)nicotinate. Available at: [Link]
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ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025-08-07). Available at: [Link]
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S.N. Pandeya, et al. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025-08-05). Available at: [Link]
- Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
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PubChem. Methyl 6-(trifluoromethyl)nicotinate. Available at: [Link]
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